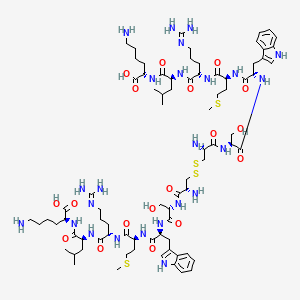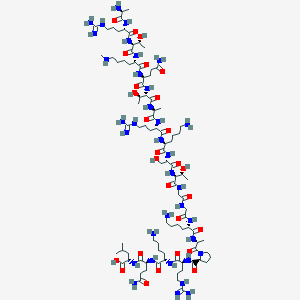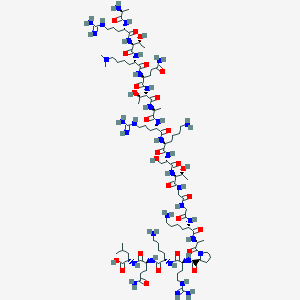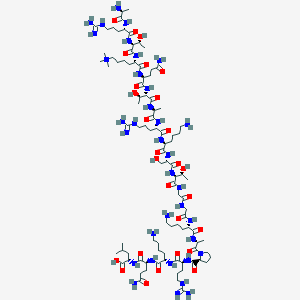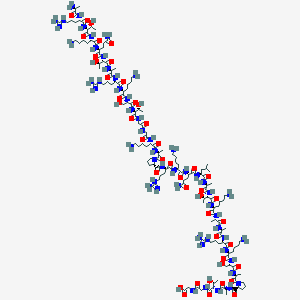
Cy5-ProTx-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively. The Cy5-ProTx-II version developed by Smartox has potent Nav1.7 blocking activity. It was shown to fully block Nav1.7 at 100 nM concentration.
Applications De Recherche Scientifique
Luminescent Marker Development
Cy5 dye is extensively used as a biomarker in life science research due to its excitation at wavelengths where bio-matter autofluorescence is reduced. A study by He et al. (2007) developed Cy5 dye-doped core-shell silica fluorescent nanoparticles (SFNPs), using biomolecules conjugated with Cy5 as the core material. These nanoparticles were demonstrated as effective near-infrared fluorescent markers for cell recognition, particularly in breast cancer cells (He et al., 2007).
Inhibition of Sodium Channel Gating
ProTx-II, an inhibitory cysteine knot toxin from Thrixopelma pruriens, inhibits voltage-gated sodium channels. Sokolov et al. (2008) found that ProTx-II impedes the movement of gating charges of the sodium channel voltage sensors and reduces sodium conductance. This toxin exhibits subtype-specific actions, indicating potential applications in studying the gating mechanisms of sodium channels (Sokolov et al., 2008).
Fluorescent Imaging of Carbon Nanotubes
Xu et al. (2008) described a method for biofunctionalizing carbon nanotubes (CNTs) using Cy5 labeled goat anti-rabbit IgG. The fluorescent imaging of these functionalized CNTs in solution was achieved, opening up possibilities for biomedical applications involving carbon nanotubes (Xu et al., 2008).
ProTx-II and Its Effect on Sodium Channels
Middleton et al. (2002) identified two peptides, ProTx-I and ProTx-II, from the venom of Thrixopelma pruriens that inhibit sodium channels. These findings shed light on the potential of these peptides as tools for exploring the gating mechanisms of various sodium and calcium channels (Middleton et al., 2002).
Advanced Fluorescence Studies
Huang et al. (2006) investigated the triplet-state characteristics of the Cy5 molecule, providing insights into its photophysical behaviors. This research is crucial for the precise interpretation of Cy5's behaviors in single molecule spectroscopic applications (Huang et al., 2006).
Propriétés
Poids moléculaire |
close to 4450 g/mol |
|---|---|
Apparence |
dark lyophilized solidPurity rate: > 95 %AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25Length (aa): 30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



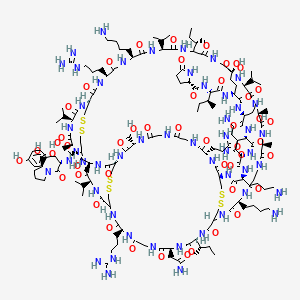
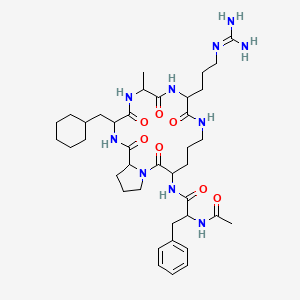
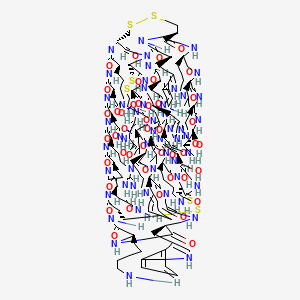
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
